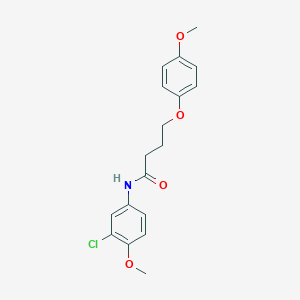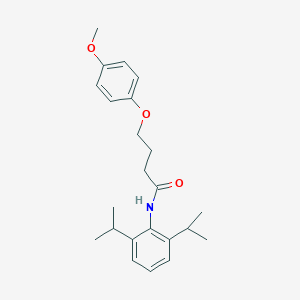![molecular formula C24H23FN2O3S B284778 N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is commonly referred to as DMTQ, and it is a tetrahydroisoquinoline derivative that has been synthesized using several different methods.
Mechanism of Action
DMTQ acts as a dopamine D3 receptor antagonist, and it binds to the receptor, blocking the effects of dopamine. This results in a decrease in the reward response to drugs of abuse, which can help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
DMTQ has been shown to have several biochemical and physiological effects, including a decrease in the reinforcing effects of drugs of abuse, a decrease in drug-seeking behavior, and a decrease in drug-induced dopamine release in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using DMTQ in lab experiments include its ability to block the effects of dopamine and reduce drug-seeking behavior, making it a useful tool in the study of drug addiction. However, the limitations of using DMTQ include its potential to interact with other receptors in the brain, which can complicate interpretation of the results.
Future Directions
There are several potential future directions for the use of DMTQ in scientific research. One direction is the study of the effects of DMTQ on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Another direction is the development of more selective D3 receptor antagonists that can be used in the treatment of drug addiction. Additionally, the use of DMTQ in animal models of other psychiatric disorders, such as depression and anxiety, could provide valuable insights into the role of dopamine in these conditions.
Synthesis Methods
The synthesis of DMTQ has been achieved using various methods, including the reaction of 2,4-dimethylphenylisocyanate with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Another method involves the reaction of 2,4-dimethylphenylisocyanate with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Scientific Research Applications
DMTQ has been used in various scientific research applications, including the study of dopamine D3 receptor antagonists and their effects on drug addiction. It has also been used in the study of the effects of D3 receptor antagonists on the reward system in the brain and their potential use in the treatment of drug addiction.
Properties
Molecular Formula |
C24H23FN2O3S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-12-22(17(2)13-16)26-24(28)23-14-18-5-3-4-6-19(18)15-27(23)31(29,30)21-10-8-20(25)9-11-21/h3-13,23H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
IZRHWUMULNLSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)


![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)

![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)
